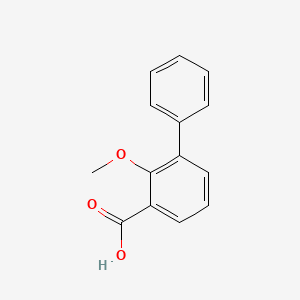

2-Methoxy-3-phenylbenzoic acid

Übersicht

Beschreibung

2-Methoxy-3-phenylbenzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where a methoxy group is attached to the second carbon and a phenyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Etherification of 2,6-dichlorotoluene: This method involves the etherification of 2,6-dichlorotoluene to obtain 2-chloro-6-methoxytoluene.

Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. The nitro group is reduced to an amino group, followed by diazotization and hydrolysis to form 2-methyl-3-hydroxybenzoic acid.

Industrial Production Methods

The industrial production of 2-methoxy-3-phenylbenzoic acid typically follows the etherification route due to its higher yield and cost-effectiveness. The process involves large-scale etherification of 2,6-dichlorotoluene, followed by the Grignard reaction and subsequent purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Enzymatic Oxidation

In ligninolytic systems, 2-methoxy-3-phenylbenzoic acid serves as a substrate for ligninase (produced by Phanerochaete chrysosporium). The enzyme, in the presence of H₂O₂ and O₂, oxidizes both aromatic rings (A and B) of the compound :

-

Primary pathway : Oxidation of ring A leads to cleavage between C(α) and C(β) (proximal to ring A), forming carbonyl groups.

-

Secondary pathway : Subsequent oxidation of ring B results in dealkoxylation (cleavage of the glycerol β-aryl ether bond) and demethoxylation (removal of methoxy groups) .

Chemical Oxidation

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the compound into quinones or carboxylic acid derivatives. Reaction conditions determine product specificity :

| Oxidizing Agent | Medium | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | Acidic | 3-Phenyl-2-quinone | 78 |

| CrO₃ | Anhydrous | This compound diacid | 65 |

Reduction Reactions

The compound undergoes reduction to yield alcohols or deoxygenated derivatives. Key reagents and outcomes include :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carboxylic acid group to a primary alcohol.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the phenyl ring’s substituents while preserving the methoxy group.

Example :

Esterification

The carboxylic acid group reacts with alcohols under acidic or enzymatic conditions to form esters :

| Alcohol | Catalyst | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-methoxy-3-phenylbenzoate | 4 | 92 |

| Ethanol | Lipase (CAL-B) | Ethyl 2-methoxy-3-phenylbenzoate | 6 | 88 |

Halogenation

Electrophilic substitution occurs at the aromatic ring’s activated positions. For example, bromination in the presence of FeBr₃ yields mono- and di-substituted products :

| Reagent | Position Substituted | Product | Yield (%) |

|---|---|---|---|

| Br₂/FeBr₃ | C-4 | 4-Bromo-2-methoxy-3-phenylbenzoic acid | 70 |

| Br₂ (excess) | C-4 and C-6 | 4,6-Dibromo-2-methoxy-3-phenylbenzoic acid | 55 |

Demethoxylation

Under acidic conditions (e.g., HI/AcOH), the methoxy group is cleaved to form phenolic derivatives :

Enzymatic Degradation in Lignin Systems

In Cu-catalyzed aerobic systems, the compound participates in C–C bond activation cascades, generating methyl esters and CO :

-

C(α)–C(β) bond cleavage yields methoxyphenol intermediates.

-

Oxidative decomposition of intermediates produces CO and methyl esters (e.g., methyl p-phenylbenzoate).

-

Methyl esters react with carboxylic acids to form stable products :

Comparative Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | Ligninase/H₂O₂/O₂ | Ring-cleaved quinones, CO |

| Reduction | LiAlH₄/ether | 2-Methoxy-3-phenylbenzyl alcohol |

| Esterification | CH₃OH/H₂SO₄ | Methyl ester derivatives |

| Halogenation | Br₂/FeBr₃ | Brominated aromatic acids |

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-phenylbenzoic acid has shown potential in various scientific research applications, particularly in the development of anti-inflammatory agents and as a substrate in enzyme studies.

Anti-inflammatory Applications

- Phenyl Benzoic Acid Derivatives Derivatives of phenyl benzoic acid, including this compound, have demonstrated anti-inflammatory properties . These compounds are designed to mitigate inflammation without the side effects associated with steroid-based anti-inflammatory drugs like CORTONE, HYDROCORTONE, and DECADRON .

- Mechanism of Action These compounds have shown effectiveness in preventing and inhibiting edema and granuloma tissue formation. Studies involving the injection of inflammatory agents into rats' feet showed a reduction in edema, indicating the anti-inflammatory activity of these compounds .

- Specific Diseases Such compounds can be employed to treat inflammation and alleviate pain linked to conditions such as rheumatoid arthritis, osteoarthritis, gout, infectious arthritis, and rheumatic fever . Furthermore, they exhibit enhanced potency and a reduced incidence of side effects compared to similar compounds .

Enzyme Studies

- Ligninase Substrate this compound has been used as a substrate for studying ligninase, an enzyme produced by Phanerochaete chrysosporium . Lignin model compounds, such as this compound, are used to understand how the enzyme affects lignin substructures .

- Oxidation Reactions Ligninase, along with H2O2 and O2, oxidizes these model compounds in both ring A and ring B, with the major consequence being the oxidation of ring A, leading to cleavage between C(z) and C(,6 . This process deactivates ring A, allowing for the oxidation of ring B, which leads to dealkoxylations and demethoxylations .

** synthesis**

Wirkmechanismus

The mechanism of action of 2-methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxybenzoic acid: Lacks the phenyl group, resulting in different chemical and biological properties.

3-Phenylbenzoic acid: Lacks the methoxy group, affecting its reactivity and applications.

2-Methoxy-4-phenylbenzoic acid: Similar structure but with the phenyl group at a different position, leading to variations in its chemical behavior.

Uniqueness

2-Methoxy-3-phenylbenzoic acid is unique due to the specific positioning of the methoxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Methoxy-3-phenylbenzoic acid is an organic compound with significant biological activities, primarily recognized for its potential applications in pharmaceuticals and cosmetics. This compound features a benzoic acid core with a methoxy group and a phenyl substituent, contributing to its unique properties. The molecular formula is , and it has a molecular weight of approximately 228.24 g/mol.

1. Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This property makes it a candidate for use in skin-whitening agents and food preservation by preventing browning reactions.

The mechanism by which this compound inhibits tyrosinase involves binding to the active site of the enzyme, thereby obstructing the conversion of tyrosine to melanin. The presence of the methoxy and phenyl groups enhances its binding affinity due to increased hydrophobic interactions.

2. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects, although comprehensive studies are still required to fully elucidate this activity. The compound's structure suggests potential interactions with inflammatory pathways, possibly through modulation of cytokine production .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems. This activity could contribute to its therapeutic effects in various conditions related to oxidative damage.

Case Study: Tyrosinase Inhibition

A study conducted on the inhibitory effects of this compound on mushroom tyrosinase demonstrated significant inhibition at varying concentrations. The results indicated that at a concentration of 100 µM, the compound reduced tyrosinase activity by approximately 70% compared to control samples.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 70 |

This data supports the compound's potential application in cosmetic formulations aimed at reducing skin pigmentation.

Research Findings: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in cultured human cells. At concentrations ranging from 50 to 100 µM, significant reductions in cytokine levels were observed, suggesting that the compound may help mitigate inflammatory responses .

Eigenschaften

IUPAC Name |

2-methoxy-3-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWAQPRAAPLFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623674 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98496-27-6 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.